2-((6-(azepan-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
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Overview
Description
2-((6-(azepan-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(azepan-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones . This intermediate can then be further modified to introduce the azepan-1-yl and ethanolamine moieties.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((6-(azepan-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azepan-1-yl or ethanolamine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-((6-(azepan-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as an antiviral and antibacterial agent.
Materials Science: It is explored for its use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-((6-(azepan-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrimidopyrimidines: These bicyclic compounds have two fused pyrimidine rings and are known for their pharmacological properties.
Uniqueness
2-((6-(azepan-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is unique due to the presence of the azepan-1-yl and ethanolamine moieties, which can enhance its solubility and bioavailability. Additionally, its specific substitution pattern may confer unique biological activities compared to other similar compounds.
Properties
Molecular Formula |
C14H22N6O |
---|---|
Molecular Weight |
290.36 g/mol |
IUPAC Name |
2-[[6-(azepan-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H22N6O/c1-19-13-11(10-16-19)12(15-6-9-21)17-14(18-13)20-7-4-2-3-5-8-20/h10,21H,2-9H2,1H3,(H,15,17,18) |
InChI Key |
QKEXIZNFCUVXIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCCO)N3CCCCCC3 |
Origin of Product |
United States |
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